molecular formula C15H21NO2 B11864692 Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol

Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol

Cat. No.: B11864692
M. Wt: 247.33 g/mol
InChI Key: WQPABJNOOXVNSE-DOMZBBRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the spiro-isoquinoline family, characterized by a fused bicyclic structure where a cyclopentane ring is connected via a spiro carbon to a dihydroisoquinoline moiety. Key structural features include:

  • Spiro junction: Cyclopentane fused at the 1-position to the 4'-position of the isoquinoline ring.
  • Substituents: A cis-configured hydroxyl group at position 3, a methoxy group at position 6', and a methyl group at position 2'.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(1'R,4R)-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,3'-cyclopentane]-1'-ol

InChI

InChI=1S/C15H21NO2/c1-16-9-11-3-4-13(18-2)7-14(11)15(10-16)6-5-12(17)8-15/h3-4,7,12,17H,5-6,8-10H2,1-2H3/t12-,15+/m1/s1

InChI Key

WQPABJNOOXVNSE-DOMZBBRYSA-N

Isomeric SMILES

CN1CC2=C(C=C(C=C2)OC)[C@@]3(C1)CC[C@H](C3)O

Canonical SMILES

CN1CC2=C(C=C(C=C2)OC)C3(C1)CCC(C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a methoxy-substituted cyclopentanone with a methyl-substituted isoquinoline derivative can yield the desired spiro compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The exact methods would depend on the specific requirements of the application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The isoquinoline moiety can be reduced to form a tetrahydroisoquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the isoquinoline moiety can produce a tetrahydroisoquinoline derivative.

Scientific Research Applications

Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol involves its interaction with specific molecular targets. The methoxy and methyl groups, along with the spiro linkage, contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size Variations
Compound Name Core Structure Key Substituents Synthesis Yield/Notes Reference
Cis-6'-Methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol Cyclopentane 6'-OMe, 2'-Me, 3-OH Not explicitly reported in evidence N/A
6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] Cyclopropane 6'-OMe 95% purity (CAS 885269-27-2)
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol Cyclopropane 6'-OH CID 82278503; SMILES: C1CC12CNCC3=C2C=C(C=C3)O

Analysis :

  • Cyclopropane vs. Cyclopentane : Cyclopropane’s smaller ring introduces significant ring strain, increasing reactivity but reducing stability compared to cyclopentane. Cyclopentane derivatives generally exhibit better pharmacokinetic profiles due to lower strain and enhanced conformational flexibility .
Functional Group Variations
Compound Name Functional Groups Biological/Physicochemical Notes Reference
6′,7′-Dimethoxy-N-methyl-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamide 6',7'-OMe, N-Me, 1'-carboxamide Carboxamide group may enhance CNS penetration; used in derivatization studies
(3aR,6R,7aS)-1-((S)-5',7'-Dimethoxy-2'-tosyl-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinolin]-3-en-3-yl)-8,8-dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide 5',7'-OMe, tosyl group, isothiazole Tosyl group aids in crystallinity; isothiazole core may confer antimicrobial activity
6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one 6'-Br, 1'-ketone Bromine increases molecular weight and lipophilicity; ketone enables further functionalization

Analysis :

  • Methoxy vs. Hydroxyl : Methoxy groups enhance lipophilicity and metabolic stability, whereas hydroxyl groups improve water solubility and hydrogen-bonding capacity. The target compound’s 3-OH group may confer superior solubility compared to methoxy-only analogs .
  • Carboxamide vs. Methyl : Carboxamide derivatives (e.g., ) are often explored for CNS activity due to their ability to cross the blood-brain barrier, unlike methyl substituents, which primarily influence steric effects .

Data Tables

Table 1: Physicochemical Properties of Selected Spiro-Isoquinolines
Compound Molecular Formula Molecular Weight LogP* Hydrogen Bond Donors Reference
Cis-6'-Methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol C₁₅H₂₁NO₂ 263.34 ~2.1 1 (3-OH) N/A
6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] C₁₂H₁₅NO 189.25 ~1.8 0
6′-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one C₁₁H₁₀BrNO 268.11 ~2.5 0

*Predicted using fragment-based methods.

Biological Activity

Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including cytotoxic effects, receptor interactions, and other pharmacological properties.

Chemical Structure

The compound can be represented as follows:

C15H19N1O2\text{C}_{15}\text{H}_{19}\text{N}_{1}\text{O}_{2}

It features a spirocyclic structure that is characteristic of many biologically active compounds, potentially influencing its interaction with biological targets.

Cytotoxicity

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (µM)
HL-606.49
PC-313.42

These findings suggest that the compound may have potential as a chemotherapeutic agent, particularly in hematological malignancies and prostate cancer.

The proposed mechanism involves the interaction with sigma receptors, which are implicated in various cellular processes including apoptosis and cell proliferation. Recent studies have highlighted the role of sigma receptor ligands in mediating cytotoxic effects in cancer cells .

Study 1: Cytotoxic Activity Against Cancer Cells

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of several spirocyclic compounds, including this compound. The study found that this compound induced apoptosis in HL-60 cells through the activation of caspase pathways, leading to cell death .

Study 2: Sigma Receptor Interaction

Another investigation focused on the interactions between sigma receptors and various ligands, including the spiro compound. The results indicated that this compound binds selectively to sigma receptors, promoting cytotoxicity in tumor cells while sparing normal cells .

Antimicrobial Activity

In addition to its anticancer properties, preliminary tests have suggested that this compound may exhibit antimicrobial activity against certain Gram-positive bacteria. Further research is needed to quantify this effect and understand its implications for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.